molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No. B193227
Key on ui cas rn: 198481-33-3
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212172B2

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH2:36]([OH:38])[CH3:37]>>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH3:37][C:36]([OH:17])=[O:38] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for solid formation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a clear solution, which
FILTRATION
Type
FILTRATION
Details
is then filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled to 25-35° C.
ADDITION
Type
ADDITION
Details
acetic acid (4 mL) is slowly added at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10-15° C.
ADDITION
Type
ADDITION
Details
followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
sequentially washed with diisopropyl ether (10 mL) and water (5 mL)
CUSTOM
Type
CUSTOM
Details
dried for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The wet solid is dried under vacuum at 70° C. for about 4-5 hours
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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